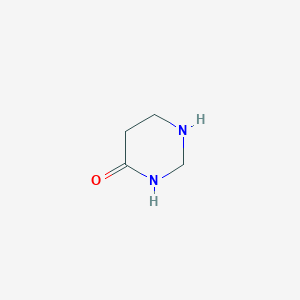

Tetrahydropyrimidin-4(1H)-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-diazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABIAKDIZVCTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601987 | |

| Record name | Tetrahydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10167-09-6 | |

| Record name | Tetrahydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Tetrahydropyrimidin 4 1h One

Established Synthetic Routes to the Tetrahydropyrimidin-4(1H)-one Core

Traditional methods for constructing the this compound ring system have been well-established for over a century and continue to be widely used due to their simplicity and the ready availability of starting materials.

Cyclization of Urea (B33335) Derivatives with β-Dicarbonyl Compounds

One of the fundamental approaches to synthesizing tetrahydropyrimidin-4(1H)-ones involves the cyclization of urea or its derivatives with β-dicarbonyl compounds. This reaction is typically carried out under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate (B1235776) with urea in the presence of acetic acid is a common method to produce the corresponding this compound derivative. The versatility of this method allows for the use of various substituted ureas and β-dicarbonyl compounds, leading to a diverse range of functionalized products.

A notable example is the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione, which is achieved in high yield through a one-pot, three-component synthesis using acetylacetone (B45752) as the 1,3-dicarbonyl compound. amazonaws.comnih.gov This highlights the utility of diketones as effective substrates in these cyclization reactions. nih.gov

Biginelli Multicomponent Reactions and Mechanistic Variations

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a one-pot synthesis that combines an aldehyde, a β-keto ester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds that includes tetrahydropyrimidin-4(1H)-ones. amazonaws.comscispace.comjst.go.jp This multicomponent reaction has seen a significant resurgence in interest due to the pharmacological importance of the resulting heterocyclic scaffold. scispace.com

The classical Biginelli reaction often suffers from low yields, particularly with substituted aromatic and aliphatic aldehydes, which has spurred the development of numerous modifications and mechanistic studies. nih.gov The mechanism of the Biginelli reaction has been a subject of debate, with three primary pathways proposed: the iminium route, the enamine route, and a Knoevenagel-type pathway. amazonaws.comsci-hub.se

Iminium Route: This pathway involves the initial condensation of the aldehyde and urea to form an iminium intermediate. This intermediate then undergoes nucleophilic attack by the β-keto ester. amazonaws.comsci-hub.se Both experimental and theoretical studies, including mass spectrometry and density functional theory (DFT) calculations, have provided strong evidence supporting the iminium mechanism as the most plausible and energetically favorable pathway. sci-hub.senih.gov

Enamine Route: This mechanism suggests the initial condensation of urea and the β-keto ester to form a protonated enamine intermediate, which then reacts with the aldehyde. sci-hub.se

Knoevenagel-type Pathway: In this route, the aldehyde and β-keto ester first react to form a carbenium ion intermediate, which is then intercepted by urea. sci-hub.se

Cyclocondensation Approaches with Amide and Aldehyde Precursors

Cyclocondensation reactions involving β-amino acid amides and aldehydes present another viable route to 2-phenyl-tetrahydropyrimidine-4(1H)-ones. However, this approach can be challenging due to the preferential formation of acyclic, resonance-stabilized Schiff bases. beilstein-journals.orgd-nb.info Consequently, one-pot cyclization methods using conditions like potassium hydroxide (B78521) in protic solvents often result in unsatisfactory yields. beilstein-journals.orgd-nb.info

To overcome these limitations, alternative strategies have been developed. One such method involves the use of Nα-Cbz-protected β-alanine amide as a starting material, which can be successfully cyclized with benzaldehyde (B42025) or its dimethylacetal in refluxing toluene (B28343) with a catalytic amount of p-toluenesulfonic acid. beilstein-journals.orgd-nb.info Another approach utilizes a 4-DMAP catalyzed N-acylation reaction with acyl chlorides, which typically affords the desired tetrahydropyrimidinones in moderate yields. beilstein-journals.orgd-nb.info These methods provide effective ways to condense benzaldehyde with β-amino acid amides to form the cyclic benzyl (B1604629) aminals. d-nb.info

Advanced Synthetic Strategies and Methodological Innovations

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for the synthesis of tetrahydropyrimidin-4(1H)-ones. These advanced strategies often employ catalytic systems to enhance reaction rates and yields.

Catalytic Approaches in this compound Synthesis

A wide array of catalysts has been explored to improve the efficiency of the Biginelli reaction and related cyclocondensations. These include both Brønsted and Lewis acids, as well as heterogeneous catalysts. The use of catalysts can lead to significantly improved reaction outputs with reduced reaction times. nih.gov

Natural and reusable catalysts like granite and quartz have been shown to be effective for the three-component condensation of aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea (B124793). nih.gov Other notable catalytic systems include potassium hydrogen sulfate (B86663) in ethylene (B1197577) glycol, amazonaws.com and various polymer-supported catalysts. nih.gov The development of these catalytic methods has broadened the applicability of the Biginelli reaction to a wider range of substrates. nih.gov

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Granite/Quartz | Ethanol (B145695), reflux | High | nih.gov |

| Potassium Hydrogen Sulphate | Ethylene Glycol, 100°C | 85-95 | amazonaws.com |

| DABCO | Ethanol, reflux | Good to High | researchgate.net |

| Diisopropyl Ethyl Ammonium (B1175870) Acetate (B1210297) | Room Temperature, Solvent-free | High | acs.org |

| p-Toluene Sulphonic Acid | Ethanol | Good | semanticscholar.org |

This table presents a selection of catalysts used in the synthesis of this compound derivatives, highlighting the reaction conditions and reported yields.

Lewis Acid Catalysis for Enhanced Efficiency

Lewis acid catalysis has emerged as a particularly powerful tool for promoting the synthesis of tetrahydropyrimidin-4(1H)-ones. nih.gov Various Lewis acids, including metal triflates and other metal salts, have been successfully employed to catalyze the Biginelli reaction, often under mild conditions and with high efficiency. nih.govresearchgate.net

For example, hafnium(IV) triflate (Hf(OTf)₄) has been identified as a highly potent catalyst for the one-pot, three-component Biginelli reaction, especially under solvent-free conditions. researchgate.net Mechanistic studies suggest that Hf(OTf)₄ can significantly promote the keto-enol tautomerization, thereby accelerating the reaction rate. researchgate.net Other effective Lewis acid catalysts include copper(II) triflate (Cu(OTf)₂), ytterbium(III) triflate (Yb(OTf)₃), bismuth(III) chloride (BiCl₃), and manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O). nih.gov The use of elemental bromine as a mild and inexpensive Lewis acid catalyst has also been reported to be effective. echemcom.com These catalytic systems offer significant improvements over classical acidic conditions, providing higher yields in shorter reaction times. nih.gov

| Lewis Acid Catalyst | Substrate Scope | Key Advantages | Reference |

| Hafnium(IV) triflate (Hf(OTf)₄) | Broad | High potency, effective under solvent-free conditions | researchgate.net |

| Copper(II) triflate (Cu(OTf)₂) | General | Reusable, high yields | nih.gov |

| Ytterbium(III) triflate (Yb(OTf)₃) | General | Solvent-free conditions | nih.gov |

| Bismuth(III) chloride (BiCl₃) | General | Improved protocol conditions | nih.gov |

| Elemental Bromine (Br₂) | Aromatic aldehydes | Mild, inexpensive, high yields | echemcom.com |

This table showcases various Lewis acid catalysts employed in the synthesis of this compound, detailing their substrate scope and key advantages.

Biopolymer and Heterogeneous Catalysis (e.g., Agar)

In the quest for sustainable and eco-friendly synthetic methods, biopolymers and heterogeneous catalysts have emerged as promising alternatives. These catalysts are often biodegradable, reusable, and minimize environmental pollution. scispace.com

One notable example is the use of starch sulfuric acid (SSA) as a biopolymer-based solid acid catalyst for the synthesis of 3,4-dihydropyrimidinone derivatives. scispace.com This method offers several advantages, including being solvent-free, which reduces operational hazards and environmental impact. scispace.com The reaction proceeds with good yields and shorter reaction times, coupled with a simple work-up procedure. scispace.com Thiourea can also be successfully used in this protocol to produce the corresponding dihydropyrimidin-2-(1H)-thiones in high yields. scispace.com

Another green and highly efficient approach utilizes a chitosan-silica sulfate nano hybrid (CSSNH) as a heterogeneous nanocatalyst. researchgate.net This method, conducted under solvent-free conditions, allows for the synthesis of 3,4-dihydropyrimidine-2(1H)-one/thione derivatives in good to excellent yields and with short reaction times. researchgate.net

The following table summarizes the use of biopolymer and heterogeneous catalysts in the synthesis of this compound derivatives.

| Catalyst | Reaction Condition | Advantages |

| Starch Sulfuric Acid (SSA) | Solvent-free | Environmentally friendly, biodegradable, good yields, shorter reaction times. scispace.com |

| Chitosan-Silica Sulfate Nano Hybrid (CSSNH) | Solvent-free | Green, highly efficient, good to excellent yields, short reaction times. researchgate.net |

Inorganic Salt Catalysis (e.g., KIO4, NH4Cl, CuCl2·2H2O)

A variety of inorganic salts have been effectively employed as catalysts in the Biginelli reaction, often providing milder and more efficient reaction conditions compared to traditional strong acid catalysis.

Ammonium chloride (NH4Cl) has been used as a catalyst for the one-pot, three-component Biginelli condensation under both solvent-free conditions at 100°C and under ultrasonic irradiation at room temperature. sctunisie.org The use of ultrasonic irradiation significantly improves the reaction, leading to good to excellent yields within a much shorter timeframe of 40 minutes. sctunisie.org An efficient protocol using NH4Cl as a catalyst under ultrasound irradiation has also been developed for the preparation of novel dihydropyrimidinones, resulting in good yields and short reaction times. nih.gov

Copper(II) chloride dihydrate (CuCl2·2H2O) , in combination with a few drops of concentrated HCl, has been utilized in a solvent-free grindstone chemistry method to synthesize dihydropyrimidinones. nih.govicm.edu.pl This technique involves grinding the reactants together, offering an environmentally friendly and efficient route to the desired products. nih.govamazonaws.com

The use of various Lewis and Brønsted acids as catalysts has been shown to improve the reaction yields of the Biginelli reaction under solvent-free conditions. scielo.brscielo.br For instance, Lewis acids like FeCl3 and CuCl2 , and Brønsted acids such as HCl and CF3COOH , have been successfully employed. scielo.br

Below is a table summarizing the application of different inorganic salt catalysts in the synthesis of this compound and its derivatives.

| Catalyst | Method | Reaction Conditions | Yield |

| NH4Cl | Conventional Heating | 100°C, 3 hours | Good |

| NH4Cl | Ultrasound Irradiation | Room temperature, 40 minutes | Good to Excellent |

| CuCl2·2H2O / conc. HCl | Grindstone Chemistry | Solvent-free | - |

| FeCl3 | Conventional Heating | 80°C, 4 hours, solvent-free | Improved |

| CuCl2 | Conventional Heating | 80°C, 4 hours, solvent-free | Improved |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to create more sustainable and environmentally benign processes. researchgate.netrsc.org These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and utilizing energy-efficient methods. acs.orgscielo.brresearchgate.net The Biginelli reaction, being a multicomponent reaction (MCR), inherently aligns with green chemistry principles by combining multiple reactants in a single step, which avoids waste from multi-step purifications. scielo.br

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov In the context of the Biginelli reaction, microwave irradiation has been extensively used to optimize the synthesis of tetrahydropyrimidin-4(1H)-ones.

For instance, the synthesis of the mitotic kinesin Eg5 inhibitor, Monastrol, a dihydropyrimidine (B8664642) derivative, has been significantly improved using controlled microwave heating. nih.gov This method allows the one-pot, three-component Biginelli condensation to be completed in just 30 minutes, a substantial reduction from the several hours of reflux heating required by conventional methods. nih.gov The use of microwave heating can also lead to purer products, sometimes eliminating the need for recrystallization. nih.gov

Optimization studies have been conducted to determine the ideal reaction parameters for microwave-assisted Biginelli reactions. nih.gov For the synthesis of Monastrol, a statistical design of experiment protocol identified the optimal conditions as using ethanol as the solvent, LaCl3 (12 mol%) as the catalyst, and a microwave reaction time of 30 minutes at 140°C, resulting in an 82% yield. nih.gov Another study found that using 10 mol% ytterbium triflate catalyst in a 3:1 mixture of acetic acid and ethanol under microwave heating at 120°C for 10 minutes produced a 92% yield of the dihydropyrimidinone product. nih.gov

The following table presents a comparison of different optimized microwave-assisted synthesis protocols for this compound derivatives.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| LaCl3 (12 mol%) | Ethanol | 140 | 30 | 82 |

| Ytterbium triflate (10 mol%) | Acetic acid/Ethanol (3:1) | 120 | 10 | 92 |

| (NH4)2HPO4 (10 mol%) | Solvent-free | 80 | 1 | 98 |

It is noteworthy that a solvent-free microwave-irradiated synthesis using diammonium hydrogen phosphate (B84403) ((NH4)2HPO4) as a catalyst at 80°C for just 60 seconds yielded the desired product in 98% yield. rasayanjournal.co.in

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation, or sonochemistry, has been recognized as an environmentally friendly and efficient method for promoting organic reactions. researchgate.netbenthamdirect.com The application of ultrasound can dramatically increase reaction rates, often by nearly a million-fold, leading to high yields in shorter reaction times under mild conditions. sctunisie.orgresearchgate.netbenthamdirect.com

Several ultrasound-assisted protocols for the synthesis of this compound and its derivatives have been developed. A highly efficient, catalyst-free, one-pot green synthesis of tetrahydropyrimidine (B8763341) derivatives has been achieved using ultrasonic irradiation at 50°C. researchgate.netbenthamdirect.com This method affords yields of up to 99% in just 5–20 minutes under mild heating, producing no waste and representing a significant improvement over conventional heating and microwave irradiation methods. researchgate.netbenthamdirect.com

The use of catalysts in conjunction with ultrasound has also been explored. For example, the Biginelli reaction has been successfully carried out under ultrasonic irradiation using ammonium chloride (NH4Cl) as a catalyst, resulting in good yields and short reaction times. sctunisie.orgnih.gov Similarly, holmium chloride has been used as a catalyst under solvent-free conditions with ultrasound irradiation, offering excellent yields and operational simplicity. ut.ac.ir A highly efficient methodology has also been reported using a Fe3O4–MWCNT nanocomposite as a catalyst under ultrasound, which boasts very short reaction times and excellent product yields. rsc.org

The table below highlights various ultrasound-assisted synthetic protocols.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| None | - | 50 | 5-20 | up to 99 |

| NH4Cl | - | Room Temp | 40 | Good to Excellent |

| Holmium chloride | Solvent-free | - | - | Excellent |

| Fe3O4–MWCNT | - | - | - | Excellent |

Application of Ionic Liquids as Solvents

Ionic liquids (ILs) have gained significant attention as environmentally benign media for catalytic processes due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. ionike.comthaiscience.info They have been successfully employed as both catalysts and solvents in the Biginelli reaction for the synthesis of dihydropyrimidinones. ionike.comtandfonline.com

A novel method utilizes room temperature ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF4) or hexafluorophosphorate (BMImPF6), as catalysts under solvent-free conditions. ionike.com This approach offers several advantages, including a relatively simple catalyst system, shorter reaction times, higher yields, and an easy synthetic procedure. ionike.com The reaction proceeds at 100°C for 30 minutes, leading to the gradual formation of the solid product. ionike.com It has been observed that both the cation and anion of the ionic liquid play a crucial role in the catalytic activity. ionike.com

Task-specific ionic liquids (TSILs) have also been designed to act as catalysts. For instance, a Brønsted acidic ionic liquid, 3-(N,N-dimethyldodecylammonium) propanesulfonic acid hydrogen sulfate ([DDPA][HSO4]), has been shown to effectively promote the Biginelli reaction in an aqueous medium. thaiscience.info This protocol is advantageous due to high product yields, short reaction times, mild conditions, and the reusability of the catalyst. thaiscience.info The use of imidazolium-based ionic liquids has been shown to significantly enhance the selectivity and yields of these reactions. tandfonline.com

The following table provides examples of ionic liquids used in the synthesis of this compound derivatives.

| Ionic Liquid | Role | Reaction Conditions | Advantages |

| BMImBF4 or BMImPF6 | Catalyst | 100°C, 30 min, solvent-free | Simple, short reaction time, high yield, solvent-free. ionike.com |

| [DDPA][HSO4] | Catalyst | Aqueous medium | High yield, short reaction time, mild conditions, reusable catalyst. thaiscience.info |

| (MSI)3PW | Catalyst | Homogeneous system | Excellent yields, elucidates reaction mechanism. acs.org |

Solvent-Free and Grindstone Methodologies

Solvent-free synthesis and grindstone chemistry represent highly eco-friendly and efficient approaches to chemical reactions. amazonaws.comorientjchem.org These methods eliminate the need for potentially harmful organic solvents, thereby reducing pollution and operational hazards. scispace.comorientjchem.org

The Biginelli reaction has been successfully performed under solvent-free conditions, often with the aid of a catalyst. scispace.comresearchgate.net For example, starch sulfuric acid and chitosan-silica sulfate nano hybrids have been used as catalysts in solvent-free syntheses of dihydropyrimidinones. scispace.comresearchgate.net A novel method for synthesizing dihydropyrimidinones using room temperature ionic liquids as catalysts has also been developed under solvent-free conditions. ionike.com

Grindstone chemistry, an evolution of the method of grinding solids together, offers a simple and effective way to conduct solvent-free reactions. amazonaws.comexlibrisgroup.com This technique has been applied to the Biginelli reaction to synthesize physiologically active tetrahydropyrimidinones. amazonaws.com One such method involves grinding an aromatic aldehyde, N-phenylacetoacetamide, urea/thiourea, cupric chloride, and a few drops of concentrated HCl together to obtain the desired product. nih.gov Another study reported the synthesis of octahydroquinazolinone via a completely solvent-free and catalyst-free grindstone methodology, highlighting the green credentials of this approach. orientjchem.org

The table below summarizes examples of solvent-free and grindstone methodologies.

| Method | Catalyst | Key Features |

| Solvent-free | Starch Sulfuric Acid | Environmentally friendly, biodegradable, good yields. scispace.com |

| Solvent-free | Ionic Liquids (e.g., BMImBF4) | High yields, short reaction times, simple procedure. ionike.com |

| Grindstone Chemistry | CuCl2·2H2O / conc. HCl | Eco-friendly, efficient, simplifies the reaction process. nih.govamazonaws.com |

| Grindstone Chemistry | None (for octahydroquinazolinone) | Completely solvent-free and catalyst-free. orientjchem.org |

Continuous Flow Reactor Implementations

The synthesis of this compound and its derivatives, often through the Biginelli multicomponent reaction, has been significantly advanced by the implementation of continuous flow reactors. researchgate.net This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety compared to traditional batch methods. researchgate.net Continuous flow platforms facilitate rapid and efficient access to these heterocyclic systems, often reducing reaction times from hours to minutes. nih.govakjournals.com

The development of heterogeneous catalysts, such as zinc-based coordination polymers, has been shown to be effective for the Biginelli reaction under both batch and continuous flow conditions. rsc.org A continuous flow protocol using such a catalyst produced bioactive dihydropyrimidinone (DHPM) derivatives with impressive results and high yields. rsc.org The use of microwave flow reactors has also been explored, demonstrating that continuous processing allows for a seamless transition from small-scale optimization to larger-scale production often without altering reaction conditions. beilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Biginelli Reaction for DHPM Synthesis

| Parameter | Batch Conditions | Continuous Flow Conditions | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 5 hours) | Minutes (e.g., <15 minutes for a 3-step sequence) | nih.govrsc.org |

| Process Control | Less precise control over temperature and mixing | Precise control over temperature, pressure, and residence time | researchgate.net |

| Scalability | Challenging due to heat/mass transfer limitations | More readily scalable by extending operation time | beilstein-journals.org |

| Safety | Higher risk with exothermic reactions and handling of intermediates | Improved safety due to small reaction volumes and contained system | researchgate.net |

| Intermediate Isolation | Often required between steps | Not required in sequential, integrated systems | nih.govakjournals.com |

Planetary Ball Mill Techniques

Mechanochemical synthesis, particularly utilizing planetary ball mills, has emerged as a green and highly efficient alternative for producing this compound derivatives. d-nb.inforesearchgate.net This solvent-free approach, induced by mechanical energy like friction and compression, aligns with the principles of sustainable chemistry by reducing waste and often simplifying experimental procedures. d-nb.inforesearchgate.net The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is well-suited for mechanochemical activation. researchgate.netbeilstein-journals.org

Research has demonstrated that the synthesis of a 1,2,3,4-tetrahydropyrimidine derivative can be achieved in pure form after just 30 minutes of milling without requiring further purification. mdpi.com Optimal conditions for this transformation in a planetary micro mill involved a ball-to-reagent weight ratio of 8:1 and a rotation speed of 750 rpm, yielding the desired product in over 98% yield. researchgate.netmdpi.comresearchgate.net This method is notable for its efficiency, excellent yields, and eco-friendly nature. researchgate.net Catalysts such as acetic acid or ytterbium triflate can be used in these solvent-free mechanochemical couplings. nih.gov

Table 2: Mechanochemical Synthesis of a Tetrahydropyrimidine Derivative via Biginelli Reaction

| Parameter | Value/Condition | Reference |

|---|---|---|

| Apparatus | Planetary Ball Mill (e.g., Pulverisette 7) | mdpi.comresearchgate.net |

| Reactants | Benzaldehyde, Ethyl acetoacetate, Urea | researchgate.netmdpi.com |

| Milling Time | 30 minutes | mdpi.comresearchgate.net |

| Rotation Speed | 750 rpm | researchgate.netresearchgate.net |

| Ball-to-Reagent Weight Ratio | 8:1 | researchgate.netresearchgate.net |

| Catalyst | Catalyst-free or with acids like acetic acid | mdpi.comnih.gov |

| Solvent | Solvent-free | researchgate.netnih.gov |

| Yield | >98% | researchgate.net |

Reaction Pathways and Chemical Transformations of this compound Derivatives

Oxidation Reactions and Conversion to Pyrimidine (B1678525) Analogues

The oxidation of the tetrahydropyrimidine ring is a fundamental transformation that leads to the corresponding aromatic pyrimidine analogues. pnu.ac.ir This dehydrogenation process is crucial as it generates compounds with extended π-systems, which are valuable in materials science and possess diverse biological activities. pnu.ac.irsemanticscholar.org The ease of oxidation is influenced by the nature and position of substituents on the heterocyclic ring. researchgate.netacs.org Various oxidative methods have been developed, including catalytic dehydrogenation, reactions with chemical oxidants, and photooxidation. researchgate.netacs.org

Catalytic Dehydrogenation Processes

Catalytic dehydrogenation provides a reliable method for converting tetrahydropyrimidin-4(1H)-ones to their pyrimidine counterparts. A common and effective catalyst for this transformation is palladium on charcoal (Pd/C). For instance, the conversion of 2-phenyl-tetrahydropyrimidin-4(1H)-one to 2-phenylpyrimidine (B3000279) is readily achieved under thermal conditions using a 10% Pd/C catalyst. Another developed procedure employs catalytic amounts of a copper salt with tert-butylhydroperoxide (TBHP) as the terminal oxidant, which is broadly applicable to dihydropyrimidinones. acs.org

Oxidative Ring Expansion Reactions

The tetrahydropyrimidine scaffold can undergo oxidative ring expansion reactions to form larger heterocyclic systems. Treating 4-chloromethyl-2-oxotetrahydropyrimidines with various nucleophiles can lead to the formation of 1,3-diazepin-2-one derivatives, representing a ring expansion from a six-membered to a seven-membered ring. rsc.orgresearchgate.net Another example involves the reaction with hydrogen peroxide in an acidic medium, which can yield fused pyrimidine systems, although the success and yield of these reactions are dependent on the stability of the substituents on the ring.

Photooxidation Studies

Photooxidation offers a distinct pathway for the dehydrogenation of this compound derivatives. researchgate.net Studies have shown that various 5-acetyl-3,4-dihydropyrimidin-2(1H)-ones are efficiently oxidized to the corresponding pyrimidin-2(1H)-one derivatives upon UV irradiation in a chloroform (B151607) solution under an argon atmosphere. researchgate.netresearchgate.net The reaction mechanism is proposed to proceed via a photoinduced electron transfer from the excited tetrahydropyrimidine molecule to the chloroform solvent, which acts as an electron acceptor. researchgate.net The rate of this photoreaction is influenced by the electronic nature of substituents on the phenyl ring at the C-4 position. researchgate.net Voltammetric studies support a mechanism where the initial electron removal occurs from the nitrogen atoms of the heterocyclic ring or an amide substituent, followed by rapid proton loss to form a stable radical that is subsequently oxidized. acs.org

Table 3: Summary of Oxidation Pathways for this compound Derivatives

| Pathway | Reagents/Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Catalytic Dehydrogenation | 10% Pd/C, thermal conditions | Pyrimidine analogue | Facilitates conversion of 2-phenyl-tetrahydropyrimidin-4(1H)-one to 2-phenylpyrimidine. | |

| Catalytic Dehydrogenation | Cu salt (catalytic), K₂CO₃, TBHP | Pyrimidine analogue | A mild and practical procedure applicable to a broad range of dihydropyrimidinones. | acs.org |

| Oxidative Ring Expansion | Hydrogen peroxide, acidic media | Fused pyrimidine systems | Yields depend on the stability of substituents. | |

| Base-Catalyzed Ring Expansion | Nucleophiles (on 4-chloromethyl derivatives) | 1,3-Diazepin-2-one derivatives | Reaction of 4-chloromethyl-2-oxotetrahydropyrimidines leads to seven-membered rings. | rsc.orgresearchgate.net |

| Photooxidation | UV irradiation, Chloroform (CHCl₃) | Pyrimidine analogue | Proceeds via a proposed photoinduced electron-transfer mechanism. Reaction rate is substituent-dependent. | researchgate.netresearchgate.net |

Reduction Reactions of this compound Ring Systems

The presence of a carbonyl group and a partially saturated ring in this compound allows for a range of reduction reactions, offering pathways to diverse molecular architectures.

Carbonyl Reduction and Selective Hydrogenation

The carbonyl group at the C4 position is a primary site for reduction. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can effectively reduce the carbonyl to a hydroxyl group, yielding tetrahydropyrimidin-4-ol. For more comprehensive reduction, stronger agents such as lithium aluminium hydride (LiAlH₄) can be employed, which not only reduce the carbonyl but can also lead to the full saturation of the pyrimidine ring, resulting in piperidine (B6355638) derivatives.

Selective hydrogenation is crucial when other reducible functional groups are present in the molecule. For instance, in the case of halogenated dihydropyrimidinone derivatives, a combination of sodium borohydride and nickel(II) acetate forms "nickel boride," a highly active hydrogenation catalyst. nih.gov This system chemoselectively reduces the carbon-carbon double bond of the dihydropyrimidine ring without affecting the halogen substituents, a process that is complete within minutes at low temperatures. nih.gov This method highlights the ability to selectively target specific sites within the tetrahydropyrimidinone framework.

Table 1: Carbonyl Reduction and Selective Hydrogenation of this compound Derivatives

| Starting Material | Reagent(s) | Product(s) | Key Transformation | Reference(s) |

| This compound | Sodium borohydride (NaBH₄) | Tetrahydropyrimidin-4-ol | Carbonyl to hydroxyl group reduction. | |

| This compound | Lithium aluminium hydride (LiAlH₄) | Piperidine derivatives | Complete reduction of the carbonyl and ring. | |

| Iodinated dihydropyrimidinone | Sodium borohydride (NaBH₄), Nickel(II) acetate | Iodinated tetrahydropyrimidinone | Selective reduction of C=C double bond. | nih.gov |

Substitution Reactions at Nitrogen and Carbonyl Centers

The nitrogen atoms and the carbonyl carbon of the this compound ring are key centers for substitution reactions, enabling the introduction of a wide array of functional groups.

Nucleophilic substitution at the nitrogen atoms is a common strategy to introduce alkyl or aryl groups. The reactivity of the nitrogen atoms allows for modifications that can significantly alter the molecule's properties.

The carbonyl carbon is also a target for substitution, although this often involves more complex, multi-step processes. Alpha-substitution reactions, where a hydrogen atom on the carbon adjacent to the carbonyl group is replaced, are a fundamental class of reactions for carbonyl compounds. libretexts.org These reactions typically proceed through enol or enolate intermediates. libretexts.org

Ring-Opening and Cyclization Processes in Derivative Synthesis

The this compound ring can undergo both ring-opening and further cyclization reactions, providing pathways to a diverse range of heterocyclic and acyclic compounds.

Ring-opening of the this compound scaffold can be achieved under various conditions. For example, BF₃·Et₂O-mediated reactions with aldehydes can lead to the formation of open-chain imines, which serve as important intermediates in the synthesis of β-amino acids. Thermal decomposition in aqueous or alcoholic media can also disrupt the ring structure.

Conversely, cyclization reactions are fundamental to the synthesis of the tetrahydropyrimidinone core itself and its fused derivatives. evitachem.com One-pot multicomponent reactions, such as the Biginelli reaction, are widely used for the synthesis of tetrahydropyrimidine derivatives. rjstonline.com Furthermore, intramolecular cyclization of suitable precursors is a key strategy. For instance, ferrocene-containing tetrahydropyrimidin-2(1H)-ones have been synthesized through the intramolecular cyclization of in situ generated 1,3-hydroxyureas. bohrium.com Domino ring-opening cyclization of activated aziridines with α-acidic isocyanides provides a stereospecific route to 1,4,5,6-tetrahydropyrimidines. acs.org The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives can involve the cyclization of appropriately substituted pyrimidine precursors. rsc.org

A notable example involves the diastereoselective alkylation of 2-phenyl-tetrahydropyrimidine-4(1H)-ones, followed by a chemoselective two-step degradation of the heterocycle to release β2-amino acids. beilstein-journals.org This highlights the utility of the tetrahydropyrimidinone ring as a chiral auxiliary that can be strategically opened.

Table 2: Ring-Opening and Cyclization Reactions

| Reaction Type | Starting Material(s) | Reagent(s)/Conditions | Product Type | Key Feature | Reference(s) |

| Ring-Opening | This compound, Aldehydes | BF₃·Et₂O | Open-chain imines | Formation of β-amino acid precursors. | |

| Cyclization | Activated aziridines, α-acidic isocyanides | Lewis acid | 1,4,5,6-Tetrahydropyrimidines | Domino ring-opening cyclization. | acs.org |

| Cyclization | 3-Arylamino-1-ferrocenylpropan-1-ols, Sodium cyanate | Glacial acetic acid | Ferrocene-containing tetrahydropyrimidin-2(1H)-ones | Intramolecular cyclization of an in situ generated 1,3-hydroxyurea. | bohrium.com |

| Ring-Opening/Degradation | Alkylated 2-phenyl-tetrahydropyrimidine-4(1H)-one | Specific degradation conditions | β2-amino acids | Use of the ring as a cleavable chiral auxiliary. | beilstein-journals.org |

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

The reduction of carbonyl compounds with sodium borohydride is a well-established nucleophilic addition reaction. savemyexams.com In this process, a hydride ion (:H⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. savemyexams.com

Mechanistic studies on the formation of tetrahydropyrimidine derivatives often point to multi-step processes. For example, in the synthesis of certain fused pyrimidine systems, the reaction mechanism can involve a Michael addition followed by subsequent cyclization, isomerization, and aromatization. rsc.org

Investigations into the conformational behavior of substituted tetrahydropyrimidin-2(1H)-ones have revealed the influence of allylic strain. arkat-usa.org In N,N'-disubstituted derivatives, the diequatorial conformer is strongly preferred. The nature of the N-substituent can significantly impact the conformational equilibrium due to allylic strain. arkat-usa.org

In some cases, unexpected reaction pathways can be uncovered through mechanistic studies. For instance, the acid hydrolysis of a benzylideneamino azide (B81097) derivative was found to proceed via an SN2 mechanism to form an azetidine, rather than the expected product. arkat-usa.org

Derivatives and Structural Modifications of Tetrahydropyrimidin 4 1h One

Synthesis of Substituted Tetrahydropyrimidin-4(1H)-one Derivatives

The most prominent method for synthesizing this compound derivatives is the Biginelli reaction. nih.gov This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). nih.govbeilstein-journals.org The classical Biginelli reaction often suffers from harsh conditions and low yields, which has led to the development of numerous improved synthetic protocols. academie-sciences.fr

A primary focus of modern synthetic efforts has been the use of catalysts to enhance reaction rates and yields. A wide array of catalysts have been successfully employed, including Lewis acids (e.g., Cu(OTf)₂, Yb(OTf)₃, BiCl₃, Mn(OAc)₃·2H₂O), Brønsted acids, and heterogeneous catalysts. nih.gov For instance, the use of catalysts like DABCO has been shown to produce high yields in shorter reaction times compared to traditional acid catalysis with HCl. nih.gov Microwave-assisted synthesis has also emerged as an efficient method for the preparation of these derivatives, often leading to reduced reaction times and improved yields. foliamedica.bg

The versatility of the Biginelli reaction allows for the incorporation of a wide variety of substituents into the tetrahydropyrimidine (B8763341) scaffold by varying the three core components. Aromatic aldehydes bearing either electron-donating or electron-withdrawing groups, as well as aliphatic and heteroaromatic aldehydes, can be used to generate a diverse library of C4-substituted derivatives. scielo.org.mx Similarly, modifications to the β-dicarbonyl component and the urea/thiourea moiety introduce further diversity at other positions of the heterocyclic ring. nih.gov

Below is a table summarizing various catalytic systems and conditions used for the synthesis of substituted this compound derivatives via the Biginelli reaction.

| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Conditions | Yield (%) | Reference |

| DABCO | 4-Chlorobenzaldehyde | Ethyl benzoylacetate | Thiourea | Ethanol (B145695) | Reflux | High | nih.gov |

| HCl | 3-Nitrobenzaldehyde | Ethyl benzoylacetate | Thiourea | Ethanol | Reflux | Moderate | nih.gov |

| Co(HSO₄)₂ | Various aryl aldehydes | Benzyl (B1604629) 3-oxobutanoate | Urea | Ethanol | Reflux | - | nih.gov |

| p-Toluenesulfonic acid | 1,3,4-Oxadiazole based aldehyde | Substituted acetoacetanilide | N,N'-Dimethylurea | - | Microwave | - | mdpi.com |

| Bis[(L)prolinato-N,O]Zn | Benzaldehyde (B42025) | Ethyl acetoacetate (B1235776) | Urea | Water | - | 92 | academie-sciences.fr |

| Cuttlebone | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 °C | 92 | scielo.org.mx |

| PMO-Py-IL | Various aryl aldehydes | β-Dicarbonyls | Urea | Solvent-free | - | High | mdpi.com |

Stereoselective Synthesis of Optically Active this compound Derivatives

The development of stereoselective methods for the synthesis of optically active this compound derivatives is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Both enantioselective and diastereoselective approaches have been explored to control the stereochemical outcome of the synthesis.

Enantioselective Synthesis: The catalytic enantioselective Biginelli reaction has been a major focus in this area. This is typically achieved by employing a chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid, to induce asymmetry in the product. For example, chiral phosphoric acids have been utilized as catalysts in asymmetric variations of the Biginelli reaction. The goal of these methods is to produce one enantiomer in excess over the other, which is quantified by the enantiomeric excess (ee). While significant progress has been made, the development of highly efficient and broadly applicable catalytic systems for the enantioselective synthesis of tetrahydropyrimidin-4(1H)-ones remains an active area of research.

Diastereoselective Synthesis: Diastereoselective syntheses of this compound derivatives have also been developed. These methods often involve the use of a chiral auxiliary or a substrate-controlled approach where existing stereocenters in one of the starting materials influence the formation of new stereocenters. For instance, a versatile reaction cascade involving a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and reduction, has been developed to produce highly substituted 1,2,3,6-tetrahydropyridines with high diastereoselectivity. nih.gov While not directly producing the this compound core, such methodologies for related nitrogen heterocycles highlight the potential for developing diastereoselective routes to complex pyrimidine (B1678525) derivatives.

The table below provides examples of stereoselective synthetic approaches.

| Method | Catalyst/Auxiliary | Substrates | Key Feature | Stereochemical Outcome | Reference |

| Enantioselective Alkynylation | Chiral perhydro-1,3-benzoxazine | Isatins, terminal alkynes | Enantioselective addition to a precursor | Moderate to excellent enantioselectivity | uva.es |

| Diastereoselective C-H Activation Cascade | Rhodium(I) complex | α,β-Unsaturated imines, alkynes | One-pot cascade reaction | >95% diastereomeric purity | nih.gov |

Diversification Strategies for this compound Scaffolds

Diversification of the this compound scaffold is essential for exploring the structure-activity relationships of this class of compounds. Two main strategies are employed for this purpose: modification of the components in the initial multicomponent reaction and post-synthetic modification of the pre-formed tetrahydropyrimidine ring. nih.gov

Modification of Biginelli Components: This approach involves using a wide variety of aldehydes, β-dicarbonyl compounds, and urea/thiourea derivatives in the Biginelli reaction. nih.gov By systematically altering each of the three components, a vast library of structurally diverse tetrahydropyrimidin-4(1H)-ones can be generated. For example, using functionalized keto carboxylic acids as the enolizable ketone component can introduce carboxylic acid moieties at the C5 position, which can serve as handles for further derivatization. nih.gov Similarly, employing substituted ureas or thioureas allows for the introduction of various groups at the N1 and N3 positions of the pyrimidine ring.

Post-Synthetic Modification: This strategy involves the chemical transformation of a pre-synthesized this compound scaffold. The functional groups present on the heterocyclic ring, such as esters, amides, or aryl substituents, can be subjected to a variety of chemical reactions to introduce new functionalities. For instance, the ester group commonly found at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other derivatives. beilstein-journals.org The N-H groups at positions 1 and 3 can be acylated or alkylated to further expand the chemical diversity of the scaffold. Combining the Biginelli reaction with other multicomponent reactions, such as the Passerini reaction, in a sequential manner has also been demonstrated as a powerful tool for generating highly functionalized and structurally diverse compounds. beilstein-journals.org

The following table outlines some of the diversification strategies for this compound scaffolds.

| Strategy | Description | Example | Resulting Derivative | Reference |

| Modification of β-Ketoester | Use of aromatic γ- or δ-keto acids in a Biginelli-like reaction. | Aromatic γ-keto acid, thiourea, aldehyde | Pyrimidine with an acetic or propanoic acid moiety at C5. | nih.gov |

| Modification of Aldehyde | Use of curcumin (B1669340) as the aldehyde component in a one-pot cyclocondensation. | Curcumin, urea/thiourea, aromatic aldehyde | Curcumin-dihydropyrimidinone hybrids. | nih.gov |

| Post-Synthetic Modification | Sequential Biginelli and Passerini reactions. | A synthesized dihydropyrimidinone acid is used in a subsequent Passerini reaction. | Highly functionalized dihydropyrimidone-α-acyloxycarboxamide compounds. | beilstein-journals.org |

| S-Alkylation and Amide Formation | Synthesis of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile followed by S-alkylation and reaction with amines. | S-arylamide hybrids of the tetrahydropyrimidinone scaffold. | researchgate.netrsc.org |

Applications of Tetrahydropyrimidin 4 1h One in Advanced Organic Synthesis and Materials Science

Tetrahydropyrimidin-4(1H)-one as a Precursor for Complex Heterocyclic Compounds

The tetrahydropyrimidine (B8763341) framework serves as a versatile starting point for the synthesis of more complex, fused heterocyclic systems. Through strategic chemical transformations, the core ring can be expanded or rearranged to afford novel molecular architectures with potential applications in medicinal chemistry and materials science.

A notable example involves the use of 1,2,3,4-tetrahydropyrimidin-2-ones as precursors for the synthesis of multi-functionalized tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles. nih.gov This synthetic strategy is based on the ring expansion of the tetrahydropyrimidine ring. The process begins with the preparation of 4-mesyloxymethyl-derivatives of tetrahydropyrimidin-2-ones. When these derivatives are treated with various nucleophilic reagents, a ring expansion occurs, leading to the formation of 6-phenylthio-substituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones. nih.gov

Furthermore, these newly formed diazepinones can undergo a subsequent ring contraction under acidic conditions to yield 3-substituted 1-carbamoyl-1H-pyrroles. nih.gov This tandem ring expansion/ring contraction sequence provides an efficient one-pot method for the synthesis of these complex pyrrole (B145914) derivatives directly from the more readily accessible tetrahydropyrimidine precursors. nih.gov This demonstrates the utility of the this compound backbone as a foundational element for constructing diverse and intricate heterocyclic compounds.

Role in Asymmetric Synthesis and as Chiral Auxiliaries

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is crucial, tetrahydropyrimidine derivatives have emerged as effective chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

A specific derivative, (S)-4-Isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one, has been successfully synthesized and employed as a chiral auxiliary in asymmetric aldol (B89426) and alkylation reactions. nih.gov This pyrimidinone-based auxiliary has demonstrated excellent stereocontrol in both titanium and lithium enolate-mediated aldol reactions, yielding high diastereoselectivities for the syn and anti aldol products, respectively. nih.gov High levels of stereoselectivity were also achieved in alkylation reactions mediated by lithium. nih.gov The effectiveness of this chiral auxiliary was showcased in the asymmetric synthesis of the natural oxyneolignan, (+)-(7S,8S)-4-hydroxy-3,3',5'-trimethoxy-8',9'-dinor-8,4'-oxyneoligna-7,9-diol-7'-oic acid. nih.gov

While direct synthesis of β²-amino acids from this compound is not extensively documented, the principles of asymmetric synthesis using pyrimidinone-based chiral auxiliaries can be applied to the synthesis of various chiral building blocks. The synthesis of β-amino acids, in general, is a topic of significant interest due to their presence in biologically important natural products. rsc.org Methodologies for the stereoselective synthesis of β²-amino acid derivatives often involve transformations of β-nitroacrylates. rsc.org The development of chiral auxiliaries that can effectively control the stereochemistry of additions to such precursors is a key area of research.

The concept of Self-Regeneration of Stereogenic Centers (SRS) is a sophisticated strategy in asymmetric synthesis to modify a chiral molecule at a stereocenter without racemization. This process involves the temporary introduction of a new stereocenter to control the stereochemistry of a reaction at the original stereocenter, followed by the removal of the temporary center. While specific applications of this compound in SRS have not been detailed, the underlying principles of using heterocyclic structures to create temporary chiral environments are relevant.

Development of New Materials and Agrochemicals based on this compound

The inherent reactivity and structural features of the tetrahydropyrimidine core have been exploited in the development of novel functional materials. An important advancement in this area is the synthesis of poly-tetrahydropyrimidine (P-THP) antibacterial polymers. rsc.org These polymers are synthesized through multicomponent polymerizations using alkynyl monomers, amino monomers, formaldehyde, and acetic acid. rsc.org

The resulting P-THP polymers have been shown to effectively inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. rsc.org A significant advantage of these materials is their ability to prevent the development of bacterial drug resistance for at least 16 generations. rsc.org Furthermore, P-THP can be formulated into antibacterial coatings that prevent the formation of bacterial biofilms and exhibit a lasting bactericidal effect. rsc.org In animal studies, these polymers have been shown to accelerate skin tissue regeneration and wound healing in mouse models of wound infection. rsc.org Electrospun textiles made from P-THP also retain these antibacterial properties, suggesting their potential use in applications such as N95 masks. rsc.org

In the realm of agrochemicals, while specific commercial products based on this compound are not prominent, the broader class of tetrahydropyrimidine derivatives is known for a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. nih.govfoliamedica.bg This spectrum of bioactivity suggests a strong potential for the development of novel agrochemicals based on this scaffold. The ability to easily synthesize a variety of substituted tetrahydropyrimidines via methods like the Biginelli reaction allows for the creation of large libraries of compounds for screening for herbicidal, insecticidal, or fungicidal activity. nih.govmdpi.com

Adsorption Technologies for Environmental Remediation

Derivatives of tetrahydropyrimidine have shown significant promise in the field of environmental remediation, particularly in the removal of heavy metal ions from aqueous solutions. These applications leverage the ability of the heterocyclic structure to chelate with metal ions, effectively sequestering them from the environment.

A 1,2,3,4-tetrahydropyrimidine derivative has been identified as a highly effective and rapid adsorbent for the removal of cadmium (II) ions from water. nih.gov The adsorption process is highly dependent on the pH of the solution, with optimal removal occurring in a pH range of 6 to 7. nih.gov Under these conditions, the removal of cadmium ions is remarkably fast, reaching a maximum within 6 minutes. nih.gov

The adsorption behavior of this tetrahydropyrimidine derivative is well-described by the Langmuir isotherm model, indicating the formation of a monolayer of cadmium ions on the adsorbent surface. nih.gov The maximum adsorption capacity was determined to be 151.16 mg of Cd(II) per gram of the adsorbent at 328 K. nih.gov Kinetic studies revealed that the adsorption process follows pseudo-second-order kinetics. nih.gov Thermodynamic analysis of the adsorption process showed it to be spontaneous and endothermic, with an increase in randomness at the solid-solution interface upon the adsorption of heavy metal ions. nih.gov

| Adsorption Parameter | Value | Reference |

| Optimal pH | 6 - 7 | nih.gov |

| Time to Maximum Adsorption | 6 minutes | nih.gov |

| Maximum Adsorption Capacity (at 328 K) | 151.16 mg/g | nih.gov |

| Adsorption Isotherm Model | Langmuir | nih.gov |

| Adsorption Kinetics Model | Pseudo-second-order | nih.gov |

| Thermodynamic Nature | Spontaneous and Endothermic | nih.gov |

Biological Activities and Mechanistic Insights of Tetrahydropyrimidin 4 1h One Derivatives

Spectrum of Pharmacological Activities and Biological Potentials

Tetrahydropyrimidin-4(1H)-one derivatives, also known as dihydropyrimidinones (DHPMs), exhibit a remarkable range of therapeutic properties. wjpsonline.com Research has demonstrated their efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antioxidant agents, among others. wjpsonline.comfoliamedica.bgresearchgate.net The versatility of the Biginelli synthesis allows for the introduction of diverse functional groups at various positions on the pyrimidine (B1678525) ring, leading to a wide library of compounds with distinct biological profiles. dntb.gov.ua

A significant area of research for this compound derivatives has been their potential as anticancer agents. wjpsonline.comnih.gov Numerous studies have demonstrated the cytotoxic effects of these compounds against a variety of human cancer cell lines.

One study reported the synthesis of a series of 1,2,3,4-tetrahydropyrimidine (THPM) derivatives and their subsequent evaluation for cytotoxic activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. nih.gov Among the synthesized compounds, derivatives 4e (containing an m-bromophenyl group at the C-4 position) and 4k exhibited the highest cytotoxicity against both cell lines. nih.gov Another research effort focused on novel tetrahydropyrimidines tested against HeLa, K562 (leukemia), and MDA-MB-231 (breast cancer) cell lines. nih.gov In this study, compounds 4b and 4k showed the most potent activity against the HeLa cell line. nih.gov

Further investigations into vanillin-based tetrahydropyrimidines revealed significant cytotoxic effects. Compounds 4g , 4h , and 4i exerted the strongest cytotoxic effects against K562 cells, with IC50 values of 10.65, 10.70, and 12.76 µM, respectively. researchgate.net Compound 4g was particularly active against MDA-MB-231 cells, with an IC50 value of 9.20 µM. researchgate.net Dihydropyrimidinone derivatives have also shown dose-dependent cytotoxicity against the A549 lung cancer cell line, with one analog, D2 , exhibiting an IC50 of 3.60 µM. chemrxiv.org

The anticancer potential is often linked to the inhibition of critical cellular processes. For instance, the well-known DHPM derivative, Monastrol, acts as an inhibitor of the mitotic kinesin Eg5, which plays a crucial role in the formation of the bipolar spindle during mitosis, leading to mitotic arrest and cell death. nih.govfoliamedica.bg

Table 1: Selected Anticancer and Cytotoxic Activities of this compound Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4e (m-bromophenyl at C-4) | HeLa, MCF-7 | Highest activity in series | nih.gov |

| 4k | HeLa, MCF-7 | Highest activity in series | nih.gov |

| 4b | HeLa | Most active in series | nih.gov |

| 4k | HeLa | Most active in series | nih.gov |

| 4g | K562 | 10.65 µM | researchgate.net |

| 4g | MDA-MB-231 | 9.20 µM | researchgate.net |

| 4h | K562 | 10.70 µM | researchgate.net |

| 4i | K562 | 12.76 µM | researchgate.net |

| D2 | A549 | 3.60 µM | chemrxiv.org |

| 4f | MDA-MB-231 | 10.43 µM | rsc.org |

| 4f | HepG2 | 10.5 µM | rsc.org |

This compound derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide range of bacterial and fungal pathogens. wjpsonline.comnih.gov

In one study, a series of new THPM derivatives were screened for antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Shigella flexneri. nih.gov Compound 4e , which also showed potent anticancer effects, revealed high antimicrobial activity against all four strains. nih.gov Another investigation evaluated newly synthesized tetrahydropyrimidine (B8763341) derivatives against several Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus) and Gram-negative (Esherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa) bacteria. nih.govresearchgate.net Compounds 8 and 10 from this series exhibited good to significant antibacterial activity. researchgate.net

The antifungal properties of these compounds have also been explored. A study evaluating novel THPMs against five fungal strains found that compounds 4e , 4f , and 4k showed the best antifungal activity. nih.gov Notably, these three compounds displayed a minimal inhibitory concentration (MIC) value of 0.20 mg/mL against Trichophyton mentagrophytes. nih.gov Other studies have confirmed the broad-spectrum antimicrobial potential, with various derivatives showing moderate to excellent activity against diverse microorganisms. nih.govniscpr.res.in

Table 2: Selected Antimicrobial Activities of this compound Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 4e | S. aureus, P. aeruginosa, E. coli, S. flexneri | High activity | nih.gov |

| 8 | Gram-positive & Gram-negative bacteria | Good to significant activity | researchgate.net |

| 10 | Gram-positive & Gram-negative bacteria | Good to significant activity | researchgate.net |

| 4e | Trichophyton mentagrophytes | MIC: 0.20 mg/mL | nih.gov |

| 4f | Trichophyton mentagrophytes | MIC: 0.20 mg/mL | nih.gov |

| 4k | Trichophyton mentagrophytes | MIC: 0.20 mg/mL | nih.gov |

| 3a, 3b, 3d, 3f | Mycobacterium tuberculosis H37Rv | MIC: 6.25 µg/mL | niscpr.res.in |

The antiviral potential of this compound derivatives is an emerging area of interest. nih.gov Research has particularly focused on their activity against the Human Immunodeficiency Virus (HIV). nih.gov

A study involving the design and synthesis of new 1,2,3,4-tetrahydropyrimidine derivatives evaluated their ability to inhibit HIV-1 replication. nih.gov The results were promising, with compounds 4l and 4a indicating remarkable anti-HIV-1 activity. nih.gov This suggests that the tetrahydropyrimidine scaffold could serve as a starting point for the development of new anti-HIV agents. mdpi.comnih.gov While extensive research on their activity against SARS-CoV-2 is still developing, the broad biological profile of these compounds makes them candidates for screening against new viral targets. nih.gov

This compound derivatives have been identified as inhibitors of various enzymes, which often underlies their therapeutic effects.

Urease Inhibition: Several derivatives have been synthesized and evaluated for their ability to inhibit the urease enzyme, which is implicated in infections caused by pathogens like Helicobacter pylori. nih.gov In one study, compound 4e showed the highest urease inhibitory activity with an IC50 of 6.81 µM, while compound 4f also displayed very good activity (IC50 = 8.45 µM), comparing favorably to the standard inhibitor thiourea (B124793) (IC50 = 22.03 µM). nih.gov Another derivative, 4g , showed excellent urease inhibition with an IC50 value of 14 nM. researchgate.net

α-Glucosidase Inhibition: As a target for managing diabetes, α-glucosidase inhibition has been a focus of study. An investigation of eleven novel THPMs identified compound 4g as having the best α-glucosidase inhibitory activity within the tested series. nih.gov Novel N-substituted tetrahydropyrimidines also demonstrated good inhibitory action against α-glycosidase. nih.gov

Cholinesterase Inhibition: Some derivatives have been assessed for their potential to treat neurodegenerative diseases by inhibiting cholinesterases. A series of pyrazinamide-condensed 1,2,3,4-tetrahydropyrimidines were found to be potent inhibitors of acetylcholinesterase (AChE), with compound 4l showing the best inhibitory activity with an IC50 value of 0.11 µM. nih.gov

Carbonic Anhydrase Inhibition: Certain phenylthiourea-based tetrahydropyrimidines were effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II, with Ki values in the nanomolar range. nih.gov

The pharmacological profile of tetrahydropyrimidin-4(1H)-ones extends to several other activities:

Antidiabetic: A series of 1,3,4-oxadiazole-bearing tetrahydropyrimidine derivatives were synthesized and evaluated for their in vitro antidiabetic activity. foliamedica.bg Compounds 4a , 4e , 4g , and 4i showed good inhibition compared to the standard drug acarbose (B1664774), an effect attributed to the presence of electron-withdrawing and hydroxyl groups. foliamedica.bg

Anti-inflammatory: The pyrimidine nucleus is a common feature in compounds with anti-inflammatory properties. niscpr.res.inmdpi.com Certain tetrahydropyrimidine derivatives have been reported to possess anti-inflammatory activity, adding to their therapeutic potential. wjpsonline.comresearchgate.net

Antioxidant: The antioxidant capacity of these derivatives has also been documented. wjpsonline.com Phenylthiourea-based tetrahydropyrimidines were investigated using various in vitro antioxidant assays, confirming their ability to scavenge radicals and reduce metal ions. nih.gov

Insecticidal and Anthelmintic: Some derivatives of tetrahydropyrimidine-2-thione have been evaluated for insecticidal and anthelmintic activities. researchgate.net

Mechanisms of Biological Action and Structure-Activity Relationships (SAR)

The relationship between the chemical structure of this compound derivatives and their biological activity (SAR) is crucial for designing more potent and selective therapeutic agents. wikipedia.orggardp.org The biological effects of these compounds are highly dependent on the nature and position of substituents on the pyrimidine ring. mdpi.com

Position C-4: The substituent at the C-4 position, typically an aryl group, significantly influences activity. For instance, the presence of an m-bromophenyl group at C-4 in compound 4e was correlated with the highest cytotoxic and antimicrobial effects in its series. nih.gov The type and position of electron-withdrawing groups on this phenyl ring are critical for optimal activity. nih.gov

Position N-1: Alkylation at the N-1 position can modulate anticancer activity. The introduction of an aryl chain at this position was found to contribute to anti-proliferative potency. mdpi.com

Positions C-2, C-5, and C-6: Modifications at other positions also play a key role. The presence of a thio-urea functional group (a thione at C-2) has been shown to enhance in vitro anticancer activity. mdpi.com Different groups at the C-2, C-4, and C-5 positions have been shown to lead to moderate to excellent antimicrobial activities. nih.gov The methyl group at C-6 is a common feature in many active derivatives. nih.gov

The mechanism of action often involves interference with fundamental cellular processes. In cancer, this can include the inhibition of mitotic enzymes like kinesin Eg5, leading to cell cycle arrest and apoptosis. nih.govnih.gov The antimicrobial mechanism may involve disruption of the microbial cell wall or inhibition of essential enzymes. Enzyme inhibition, as seen with urease and α-glucosidase, is a direct mechanism where the derivative binds to the active site of the enzyme, blocking its function. nih.govnih.gov Molecular docking studies have helped to elucidate these interactions, showing, for example, that potent urease inhibitors chelate with the Ni²⁺ ions in the enzyme's active site. nih.gov

Molecular Target Interaction Analysis

The biological effects of this compound derivatives are rooted in their interactions with specific molecular targets. While a broad spectrum of targets is being explored, key interactions have been identified with certain kinases and receptors, alongside the activation of specific cellular pathways.

While direct and extensive research on the interaction of this compound derivatives with c-Met kinase is still emerging, the broader class of pyrimidine derivatives has been a focus of c-Met inhibitor design. Computational studies involving 3D QSAR pharmacophore modeling have been employed to identify the key structural features necessary for c-Met kinase inhibition. These models typically highlight the importance of hydrogen bond acceptors, hydrophobic features, and specific excluded volumes for effective binding to the kinase's active site. nih.gov The development of such pharmacophore models serves as a valuable tool for the virtual screening and rational design of novel and specific c-Met kinase inhibitors. nih.gov

Similarly, the direct interaction of this compound derivatives with nicotinic acetylcholine (B1216132) receptors (nAChRs) is an area requiring more focused investigation. However, the general landscape of nAChR ligand design often involves heterocyclic scaffolds, suggesting that derivatives of this compound could potentially be tailored to interact with these receptors.

A more clearly defined mechanism of action for some this compound derivatives involves the activation of the caspase-3/7 pathway . Caspases are a family of protease enzymes that play an essential role in programmed cell death, or apoptosis. Activation of caspase-3 and caspase-7 is a key event in the execution phase of apoptosis. Studies have shown that certain this compound derivatives can induce apoptosis in cancer cells by triggering the activation of these caspases. This activation leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Elucidation of Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of this compound derivatives against cancer cells are orchestrated through multiple molecular mechanisms, with apoptosis induction being a central theme.

Apoptosis Induction: A primary mechanism by which these compounds exert their anticancer activity is through the induction of apoptosis. As mentioned, the activation of caspase-3/7 is a key indicator of this process. By initiating the apoptotic cascade, these derivatives can selectively eliminate cancerous cells. Some pyrazolo[3,4-d]pyrimidine derivatives, a related class of compounds, have been shown to be effective inducers of apoptosis and can arrest the cell cycle at various phases. nih.govmdpi.com

While the direct role of oxidative stress pathways in the cytotoxicity of this compound derivatives is not yet fully elucidated, it is a common mechanism for many anticancer agents. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, leading to cell death. Further research is needed to determine whether this compound derivatives modulate oxidative stress pathways as part of their cytotoxic mechanism.

Inhibition Kinetics and Binding Mode Studies for Enzyme Targets

Detailed kinetic and binding mode studies are crucial for understanding how these derivatives interact with their enzyme targets at a molecular level. One notable enzyme target for which some data is available is beta-secretase 1 (BACE1).

Some this compound derivatives have been identified as inhibitors of BACE1 , an enzyme implicated in the pathogenesis of Alzheimer's disease. google.com Kinetic studies, often visualized using Lineweaver-Burk plots, can determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). For instance, studies on other BACE1 inhibitors have utilized such plots to characterize their enzymatic kinetics. researchgate.net Molecular docking simulations have suggested that these inhibitors can be stably positioned in the allosteric domains of BACE1, forming hydrogen bonds with key amino acid residues. nih.gov For dihydropyrimidinone-based BACE1 inhibitors, docking studies have indicated that the (R)-enantiomers tend to fit better into the enzyme's binding site than the (S)-enantiomers, suggesting they would be more potent inhibitors. nih.gov These computational models provide valuable insights into the specific interactions that govern the inhibitory activity.

| Enzyme Target | Compound Class | Inhibition Mode | Key Interactions |

| BACE1 | Dihydropyrimidinones | Not specified | Interactions with S1 and S3' subsites |

| BACE1 | Genistein (Isoflavone) | Reversible non-competitive | Hydrogen bonding with ASN37, GLN73, and TRP76 |

Structure-Activity Relationship (SAR) Investigations and Pharmacophore Development

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is fundamental for the design of more potent and selective compounds.

Structure-Activity Relationship (SAR) Investigations: SAR studies on 3,4-dihydropyrimidin-2(1H)-one compounds have revealed that the nature and position of substituents on the pyrimidine ring significantly influence their anti-proliferative potency. For instance, the introduction of an aryl chain at the R3 position and a low electron-donating group at the R1 position has been shown to contribute to their anticancer activity. dovepress.com Furthermore, physicochemical properties such as the partition coefficient (Log P) and polar surface area (PSA) have been found to be important for maintaining antitumor activity. dovepress.com

Computational and Theoretical Studies on Tetrahydropyrimidin 4 1h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the tetrahydropyrimidin-4(1H)-one scaffold. By solving the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and reactivity, complementing experimental data.

The three-dimensional structure of tetrahydropyrimidine (B8763341) derivatives is crucial for their biological activity. Studies combining Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been employed to determine the precise conformation of these molecules both in solution and in the solid state. nih.gov For instance, analyses of 2-methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine and 2-methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine revealed that they adopt a stable half-chair conformation. nih.gov

In this conformation, the substituents on the ring occupy specific spatial arrangements. It was determined that the carboxyl group and, when present, the hydroxyl group, preferentially occupy axial positions. nih.gov The coplanar zigzag configuration of the H4-C4-C5-C6-H6 portion of the ring, initially deduced from NMR coupling measurements, was subsequently confirmed by X-ray diffraction studies. nih.gov This conformational stability, observed across different physical states and despite varying intermolecular forces in crystal packing, suggests a high degree of internal structural integrity for the tetrahydropyrimidine ring. nih.gov

| Parameter | Description | Finding | Source |

| Conformation | The spatial arrangement of atoms in the molecule. | Adopts a stable half-chair conformation. | nih.gov |

| Substituent Position | The orientation of functional groups attached to the ring. | Carboxyl and hydroxyl groups are in axial positions. | nih.gov |

| Ring Configuration | The arrangement of specific atoms within the ring structure. | H4-C4-C5-C6-H6 forms a coplanar zigzag configuration. | nih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.compku.edu.cn Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity. youtube.compku.edu.cn The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.

For tetrahydropyrimidine derivatives, Density Functional Theory (DFT) calculations, such as those using the B3LYP method, have been used to determine the energies and distributions of these frontier orbitals. tandfonline.com Analysis of the HOMO and LUMO can identify the specific atoms or regions of the molecule most likely to participate in chemical reactions. youtube.com For example, understanding the location of the HOMO can predict the site of protonation in an acidic environment. youtube.com This theoretical approach allows for the prediction of reactivity, which is essential for designing molecules with specific interaction capabilities. pku.edu.cn

| Orbital | Role in Reactivity | Related Chemical Property |

| HOMO | Electron Donor | Nucleophilicity / Basicity |

| LUMO | Electron Acceptor | Electrophilicity / Acidity |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, providing a guide to its reactive behavior. nih.govchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify electron-rich and electron-deficient regions. researchgate.net Typically, red and orange colors indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors represent areas of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas denote regions of neutral or near-zero potential.

This visual representation of charge distribution is a reliable indicator for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net By identifying the most negative potential sites, often associated with lone pairs on heteroatoms like oxygen or nitrogen, MEP analysis can pinpoint where a molecule is likely to act as a hydrogen bond acceptor. nih.gov For the this compound scaffold, MEP maps can reveal the reactive nature of the carbonyl oxygen and the amine protons, guiding the understanding of how these molecules interact with biological targets. chemrxiv.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of ligand-protein interactions.

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki), which quantifies the strength of the interaction between the ligand and its target protein. nih.gov For tetrahydropyrimidine derivatives, docking studies have successfully predicted their potential to bind to various biological targets. For instance, a series of 4H-chromone-tetrahydropyrimidine hybrids were evaluated as potential antileukemic agents by docking them into the active site of the Bcr-Abl tyrosine kinase. nih.gov These simulations yielded binding energy scores ranging from -7.8 to -10.16 kcal/mol, indicating strong potential for inhibition. nih.gov